molecular formula C11H15FN2 B8695905 4-Fluoro-3-(pyrrolidin-1-ylmethyl)aniline

4-Fluoro-3-(pyrrolidin-1-ylmethyl)aniline

Cat. No.: B8695905
M. Wt: 194.25 g/mol
InChI Key: SAUKDSRUTXCQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(pyrrolidin-1-ylmethyl)aniline is a useful research compound. Its molecular formula is C11H15FN2 and its molecular weight is 194.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

4-fluoro-3-(pyrrolidin-1-ylmethyl)aniline

InChI

InChI=1S/C11H15FN2/c12-11-4-3-10(13)7-9(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2

InChI Key

SAUKDSRUTXCQLC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(2-fluoro-5-nitro-benzyl)-pyrrolidine (420 mg, 1.87 mmol) in THF (20 mL) was added a solution of SnCl2 (1421 mg, 7.49 mmol) in THF (5 mL) and HCl 1M (2.1 mL). The reaction mixture was refluxed for 4 h and concentrated. Saturated solution of NaHCO3 was added until pH8. Aqueous layer was extracted with CH2Cl2 (5×50 mL). The organic layer was dried over MgSO4, filtered, evaporated. Expected compound was precipited with MeOH and purified by TLC (DCM/MeOH/NH4OH//9.5/0.5/0.35) and obtained as a yellow oil (229.5 mg, 63% yield). MALDI-TOF: m/z 195.2 [M+H]+. 1H NMR (300 MHz, CDCl3) δ6.76; (dd, J=9.5 Hz and 8.7 Hz, 1H), 6.69; (dd, J=6.1 Hz and 2.9 Hz, 1H), 6.46; (ddd, J=8.7 Hz, 4.1 Hz and 2.9 Hz, 1H), 3.57; (d, J=1.6 Hz, 2H), 3.3-3.5; (s large, 2H), 2.5-2.6; (m, 2H), 1.7-1.8; (m, 4H). 13C NMR (75 MHz, CDCl3) δ117.5; (CH, d, J=3.5 Hz), 115.7; (CH, d, J=23.6 Hz), 115.0; (CH, d, J=7.7 Hz), 54.1; (CH2), 52.8; (CH2), 23.6; (CH2).
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
1421 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
Yield
63%

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-fluoro-5-nitrobenzyl)pyrrolidine (450 mg, 2.007 mmol) in EtOAc (15 mL) was treated with 10% Pd/C (107 mg) and hydrogenated (1 atm) for 3 h. Additional 10% Pd/C (100 mg) was added and the mixture hydrogenated (1 atm) overnight. The solids were removed via filtration through diatomaceous earth, washed with EtOAc and the filtrate washed with water, then brine, dried over Na2SO4 and concentrated to dryness to afford 4-fluoro-3-(pyrrolidin-1-ylmethyl)aniline (282 mg, 72% yield). 1H NMR (400 MHz, DMSO-d6): δ 6.75 (dd, J=10.0, 8.7 Hz, 1H), 6.56 (dd, J=6.4, 2.9 Hz, 1H), 6.39 (ddd, J=8.7, 4.3, 2.9 Hz, 1H), 4.85 (s, 2H), 3.44 (d, J=1.5 Hz, 2H), 2.40 (m, 4H), 1.66 (m, 4H); MS (ESI) m/z: 195.1 [M+H]+.
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
107 mg
Type
catalyst
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three

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